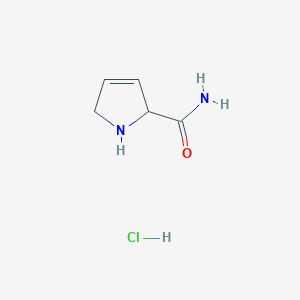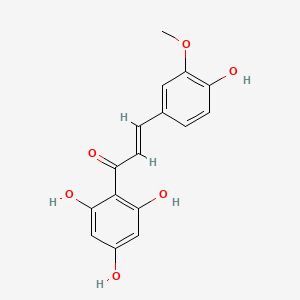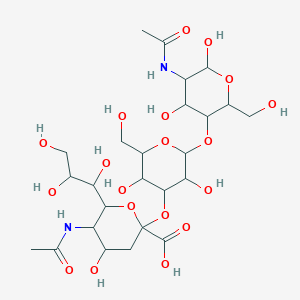
Ag(fod)(PEt3)(Ag(fod)(PEt3))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is an organometallic compound with the molecular formula C10H10AgF7O2.C6H15P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its yellow liquid to low melting solid form and is sensitive to light, requiring storage in cold conditions .
Métodos De Preparación
The synthesis of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) involves the reaction of ethylphosphine (EtPH2) with silver chloride (AgCl) under alkaline conditions. During the reaction, silver chloride reacts with the base to form silver hydroxide, which then reacts with ethylphosphine to produce the desired compound[2][2]. The reaction conditions typically require careful control of temperature and pH to ensure the formation of the compound.
Análisis De Reacciones Químicas
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: It can be reduced to form elemental silver and other reduced species.
Aplicaciones Científicas De Investigación
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the study of metal-ligand interactions.
Mecanismo De Acción
The mechanism of action of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) involves its interaction with molecular targets through its silver ion and triethylphosphine ligand. The silver ion can interact with various biological molecules, leading to antimicrobial effects, while the triethylphosphine ligand can modulate the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can be compared with similar compounds such as:
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)gold(I): Similar in structure but contains gold instead of silver.
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(I): Contains copper instead of silver.
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)platinum(II): Contains platinum and has different reactivity and applications.
These comparisons highlight the uniqueness of the silver compound in terms of its reactivity, stability, and applications.
Propiedades
Fórmula molecular |
C16H26AgF7O2P |
|---|---|
Peso molecular |
522.21 g/mol |
Nombre IUPAC |
(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;silver;triethylphosphane |
InChI |
InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,18H,1-3H3;4-6H2,1-3H3;/b5-4-;; |
Clave InChI |
OYYPKYOOQQYOIY-WNCVTPEDSA-N |
SMILES isomérico |
CCP(CC)CC.CC(C)(C)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/O.[Ag] |
SMILES canónico |
CCP(CC)CC.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
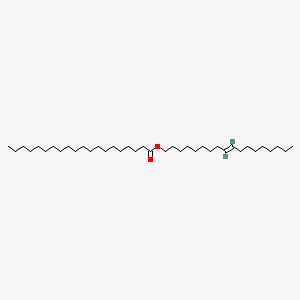
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)


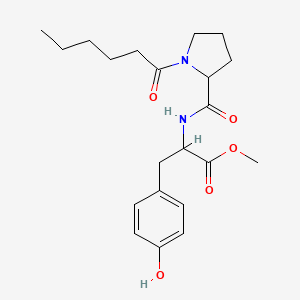
![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
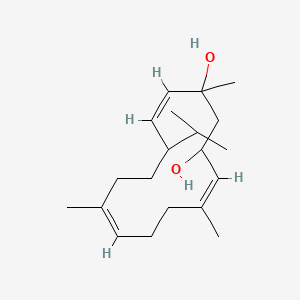
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)

